REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:15]C(N)=O>>[Cl:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[NH:15][C:1](=[O:2])[CH2:4]2
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Name
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|
Quantity
|
8.4 g
|
Type
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reactant
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)Cl
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Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to heat
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
CUSTOM
|
Details
|
generated from reaction until total dryness
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
WASH
|
Details
|
After successively washing with saturated NaHCO3 solution, water, methanol, ether and hexane
|
Type
|
CUSTOM
|
Details
|
the powder is dried in oven (60° C.) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 2.6 g (34.0% yield) of light yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2CC(NC(C2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |